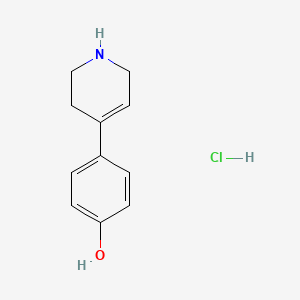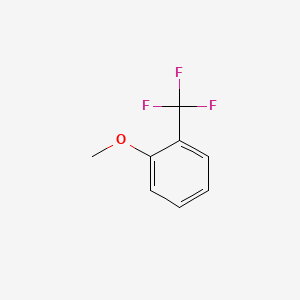
1-Methoxy-2-(trifluoromethyl)benzene
Overview
Description
1-Methoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula CHFO . It is also known by other names such as 1-(Methoxymethoxy)-2-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of 1-Methoxy-2-(trifluoromethyl)benzene involves several steps. One of the methods involves the oxidation of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) . Another method involves the Wacker oxidation of methoxybenzene using palladium chloride and copper chloride to form the corresponding ketone .Molecular Structure Analysis
The molecular structure of 1-Methoxy-2-(trifluoromethyl)benzene consists of a benzene ring with a methoxy group and a trifluoromethyl group attached to it . The average mass of the molecule is 206.162 Da and the monoisotopic mass is 206.055466 Da .Chemical Reactions Analysis
The chemical reactions involving 1-Methoxy-2-(trifluoromethyl)benzene are diverse. For instance, oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group .Scientific Research Applications
Agrochemicals and Pesticides
Trifluoromethoxybenzene has gained attention in agrochemical research. It serves as a precursor for the synthesis of various pesticides and insecticides. The trifluoromethoxy group enhances the stability and lipophilicity of these compounds, making them effective against pests and pathogens .
Medicinal Chemistry
In pharmaceutical research, fluorine-containing compounds play a crucial role. Although the trifluoromethyl group (−CF₃) is well-established, the trifluoromethoxy group is gaining prominence. Researchers explore its incorporation into drug molecules to improve bioactivity, metabolic stability, and pharmacokinetics. Trifluoromethoxybenzene derivatives may exhibit enhanced drug-like properties .
Wacker Oxidation
Trifluoromethoxybenzene can undergo the Wacker oxidation using palladium chloride and copper chloride. This reaction converts it into the corresponding ketone, expanding its synthetic utility .
Organic Synthesis
Researchers utilize trifluoromethoxybenzene as a building block in organic synthesis. Its trifluoromethoxy group serves as a versatile functional handle for introducing other substituents or creating complex molecules. The compound participates in various cross-coupling reactions and transformations .
Material Science
Trifluoromethoxybenzene derivatives find applications in material science. Their unique electronic properties make them suitable for designing organic semiconductors, liquid crystals, and other functional materials. Researchers explore their use in optoelectronic devices and organic electronics .
Fluorinated Reagents
Trifluoromethoxybenzene serves as a source of the trifluoromethoxy group in synthetic chemistry. It can be used to introduce this functional group into various substrates, enabling the synthesis of diverse fluorinated compounds. These reagents play a crucial role in developing new synthetic methodologies .
Mechanism of Action
Target of Action
1-Methoxy-2-(trifluoromethyl)benzene is a chemical compound that primarily targets the benzylic position in organic synthesis . The benzylic position refers to the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The compound interacts with its targets through several mechanisms. One of the key interactions is through nucleophilic substitution reactions, where a nucleophile replaces a leaving group in a molecule . In the case of 1-Methoxy-2-(trifluoromethyl)benzene, the compound can undergo both SN1 and SN2 reactions .
In SN1 reactions, a carbocation intermediate is formed first, which then reacts with the nucleophile. This type of reaction is common with 2° and 3° benzylic halides . On the other hand, SN2 reactions involve a one-step mechanism where the nucleophile attacks the substrate and the leaving group departs simultaneously. This is typically observed with 1° benzylic halides .
Biochemical Pathways
The compound can participate in various biochemical pathways. For instance, it can undergo oxidation reactions, leading to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) . Additionally, it can undergo Wacker oxidation, a process that uses palladium chloride and copper chloride to form the corresponding ketone .
Result of Action
The molecular and cellular effects of 1-Methoxy-2-(trifluoromethyl)benzene’s action depend on the specific reactions it undergoes. For instance, in oxidation reactions, the compound can be transformed into a trifluoromethyl ketone . This transformation can potentially alter the compound’s reactivity and interaction with other molecules.
properties
IUPAC Name |
1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJMWUXVOTGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-(trifluoromethyl)benzene | |
CAS RN |
395-48-2 | |
| Record name | 395-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3024286.png)
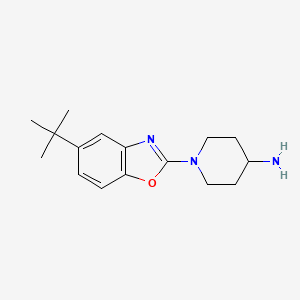

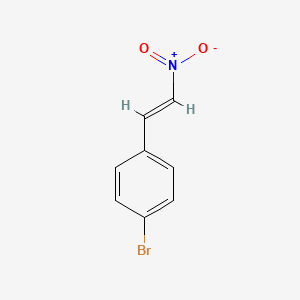
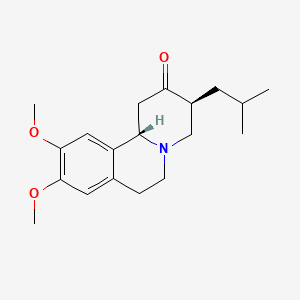

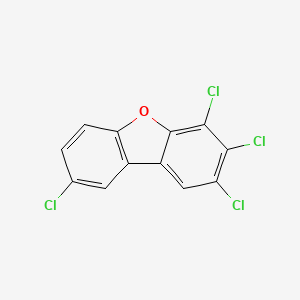
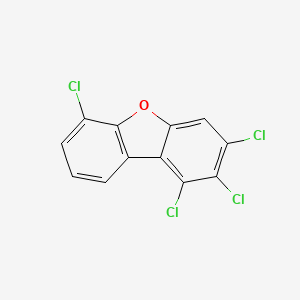
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3024300.png)
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)
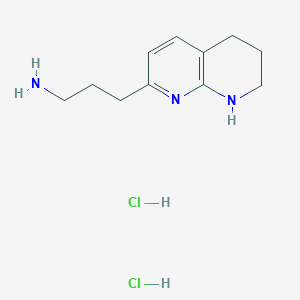

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)
